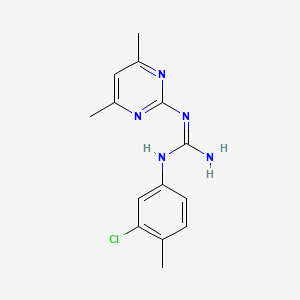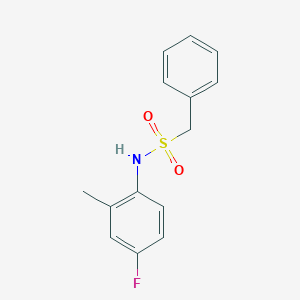
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as CL316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the hydrolysis of triglycerides and the release of free fatty acids. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine also stimulates the expression of uncoupling protein 1 (UCP1) in brown adipose tissue, which promotes thermogenesis and energy expenditure.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved glucose homeostasis, and enhanced lipolysis. It has also been shown to increase the expression of genes involved in thermogenesis and mitochondrial biogenesis. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to improve insulin sensitivity in animal models of obesity and diabetes, although the mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its high selectivity for β3-adrenergic receptors, which allows for the specific activation of this receptor subtype. However, N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has a relatively short half-life and can rapidly degrade in vivo, which can limit its effectiveness in certain experiments. Additionally, the use of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in humans is limited by its potential to cause tachycardia and other cardiovascular side effects.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and its potential therapeutic applications. One area of research is the development of more stable and potent β3-adrenergic receptor agonists, which could have improved efficacy and safety profiles. Another area of research is the investigation of the role of β3-adrenergic receptors in metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the potential use of β3-adrenergic receptor agonists in combination with other drugs, such as glucagon-like peptide-1 (GLP-1) agonists, could have synergistic effects on metabolic function and provide new treatment options for metabolic disorders.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves several steps, including the condensation of 3-chloro-4-methylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinylamine to form the corresponding urea, followed by the reaction with guanidine hydrochloride to yield the final product. The purity and yield of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be improved by modifying the reaction conditions, such as the choice of solvents and reaction temperature.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to investigate the physiological and pharmacological functions of β3-adrenergic receptors. It has been shown to increase energy expenditure and improve glucose homeostasis in animal models of obesity and diabetes. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been used to study the role of β3-adrenergic receptors in thermogenesis, lipolysis, and insulin sensitivity.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-4-5-11(7-12(8)15)19-13(16)20-14-17-9(2)6-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPUYFMPDLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)



![(3S*,4R*)-3-methoxy-1-[(2,7,8-trimethylquinolin-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5403172.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5403188.png)
![7-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403189.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B5403203.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)